molecular formula C15H16O5 B1604886 Dihydromethysticin CAS No. 6581-46-0

Dihydromethysticin

Cat. No.: B1604886
CAS No.: 6581-46-0
M. Wt: 276.28 g/mol
InChI Key: RSIWXFIBHXYNFM-UHFFFAOYSA-N
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Description

Dihydromethysticin is one of the six major kavalactones found in the kava plant . It has marked activity on the induction of CYP3A23 .


Synthesis Analysis

This compound is a kavalactone originally isolated from P. methysticum (kava-kava) that has diverse biological activities . A deuterium labeled this compound (2 H 2-DHM) was synthesized following published procedures with slight modifications .


Molecular Structure Analysis

The molecular formula of this compound is C15H16O5 . The formal name is (6S)-6- [2- (1,3-benzodioxol-5-yl)ethyl]-5,6-dihydro-4-methoxy-2H-pyran-2-one .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 276.3 g/mol . It is a solid at room temperature .

Scientific Research Applications

Metabolism and Characterization

  • Metabolic Profiling : A study by Cheng et al. (2022) provided insights into the metabolic profiles of dihydromethysticin, identifying several metabolites and characterizing the primary metabolic pathways, which include demethylenation, oxidation, hydroxylation, glucuronidation, glutathionylation, and methylation. This understanding is crucial for comprehending the disposition of this compound in the body.

Cancer Research

  • Osteosarcoma Treatment : this compound has demonstrated potent antiproliferative and apoptotic effects on human osteosarcoma cells, as reported by Dai et al. (2015). The compound induced apoptosis, disrupted mitochondrial membrane potential, and affected the PI3K/Akt pathway.
  • Colorectal Cancer Suppression : In colorectal cancer (CRC) cell lines, this compound inhibited proliferation, migration, and invasion, promoting apoptosis and cell cycle arrest, as per the findings of Pan et al. (2020). The study suggests that this compound could be a promising candidate for CRC therapy.
  • Leukemia Cell Research : Xiao et al. (2021) found that 7,8-dihydromethysticin induced inhibition of cell proliferation and led to cell cycle arrest in leukemia HL-60 cells, indicating its potential as a valuable candidate for leukemia research and chemoprevention.

Chemoprevention and Pharmacokinetics

  • Lung Cancer Chemoprevention : Research by Puppala et al. (2017) identified this compound as a promising agent for the chemoprevention of lung cancer, highlighting the importance of the methylenedioxy functional group in its structure.

Mechanism of Action

In vitro, Dihydromethysticin possesses analgesic, anticonvulsant, and anxiolytic effects. It has been found to act as a GABA A receptor positive allosteric modulator and as a reversible inhibitor of monoamine oxidase B .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

A stable isotope dilution tandem mass spectrometry method of major kavalactones has been developed and can be used to characterize kava products and its pharmacokinetics in animals and in humans .

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methoxy-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h3,5-6,8,11H,2,4,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIWXFIBHXYNFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)OC(C1)CCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3033434
Record name Dihydromethysticin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3033434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dihydromethysticin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030791
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6581-46-0, 3155-57-5, 19902-91-1
Record name Dihydromethysticin, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006581460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002638967
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23878
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dihydromethysticin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3033434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROMETHYSTICIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9X3XK922J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Dihydromethysticin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030791
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

117 - 118 °C
Record name Dihydromethysticin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030791
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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